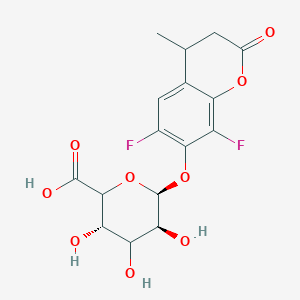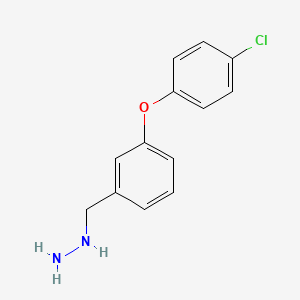
3-(4-Chloro-phenoxy)-benzyl-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-phenoxy)-benzyl-hydrazine is an organic compound that features a benzyl hydrazine group substituted with a 4-chloro-phenoxy moiety
Preparation Methods
The synthesis of 3-(4-Chloro-phenoxy)-benzyl-hydrazine typically involves the reaction of 3-(4-Chloro-phenoxy)benzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Material: 3-(4-Chloro-phenoxy)benzaldehyde
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Conditions: Reflux
The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Chemical Reactions Analysis
3-(4-Chloro-phenoxy)-benzyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenoxy)-benzyl-hydrazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
3-(4-Chloro-phenoxy)-benzyl-hydrazine can be compared with other similar compounds, such as:
3-(4-Chloro-phenoxy)benzaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Phenoxy herbicides: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are structurally related and are used as herbicides.
The uniqueness of this compound lies in its hydrazine moiety, which imparts distinct chemical and biological properties compared to other phenoxy derivatives.
Properties
CAS No. |
887595-93-9 |
|---|---|
Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
[3-(4-chlorophenoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C13H13ClN2O/c14-11-4-6-12(7-5-11)17-13-3-1-2-10(8-13)9-16-15/h1-8,16H,9,15H2 |
InChI Key |
JFAFOVMZPNKCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


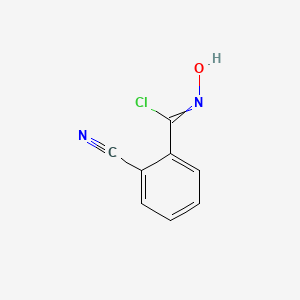
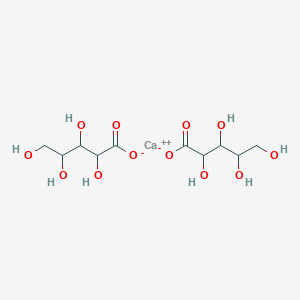
![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)

![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
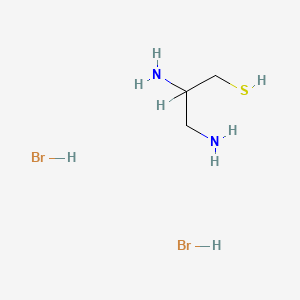
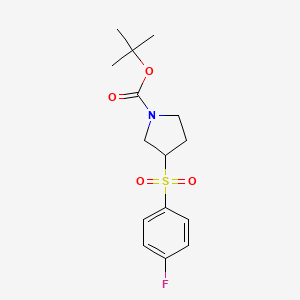
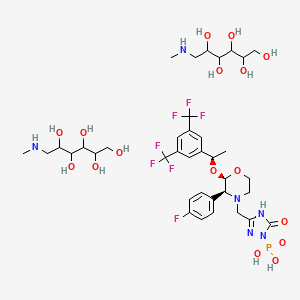
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
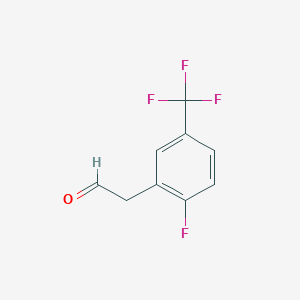
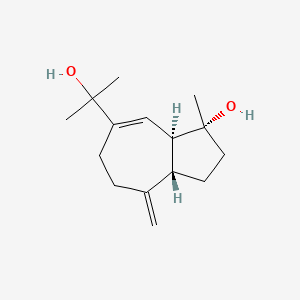
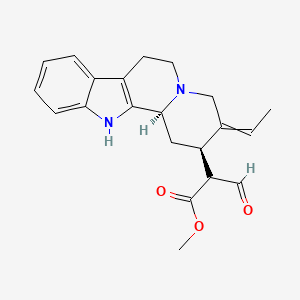
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
